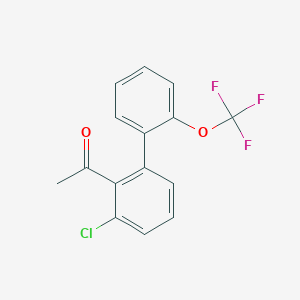
1-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is a complex organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a biphenyl structure
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves multiple steps, including the formation of the biphenyl core and the introduction of the chloro and trifluoromethoxy groups. One common synthetic route involves the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Introduction of the Trifluoromethoxy Group: This step can be accomplished using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the ethanone group and the formation of corresponding acids or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The biphenyl structure provides a rigid framework that facilitates interactions with target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can be compared with other biphenyl derivatives, such as:
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-methanol: This compound has a hydroxyl group instead of an ethanone group, leading to different chemical reactivity and biological activity.
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-amine:
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-carboxylic acid: This compound has a carboxylic acid group, which affects its solubility and reactivity compared to the ethanone derivative.
The uniqueness of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H10ClF3O2 |
|---|---|
Molekulargewicht |
314.68 g/mol |
IUPAC-Name |
1-[2-chloro-6-[2-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)14-11(6-4-7-12(14)16)10-5-2-3-8-13(10)21-15(17,18)19/h2-8H,1H3 |
InChI-Schlüssel |
SCOFJKYRNOPBCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC=C1Cl)C2=CC=CC=C2OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



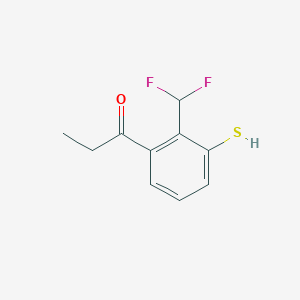
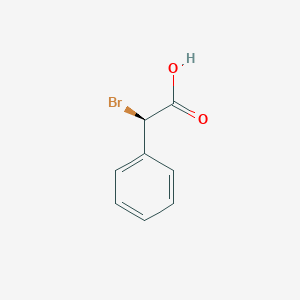
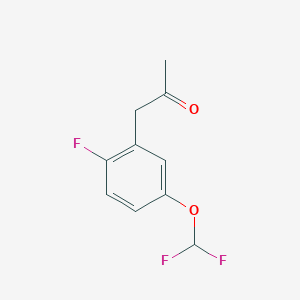
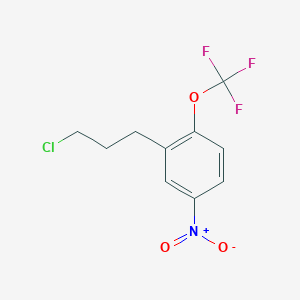
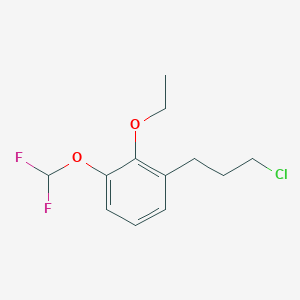
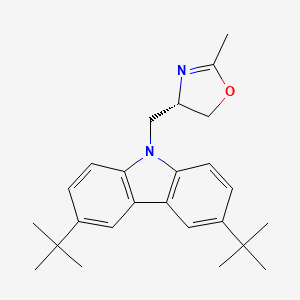
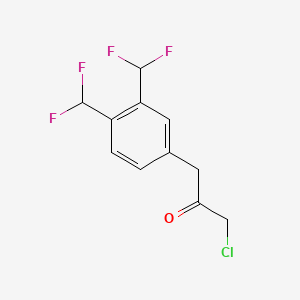
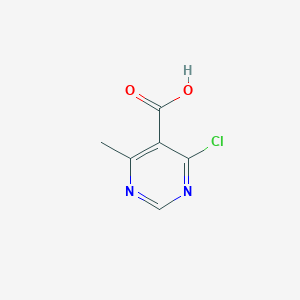
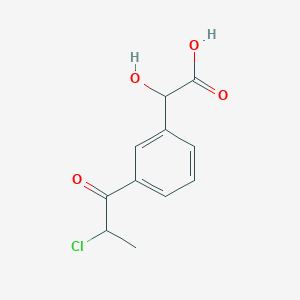
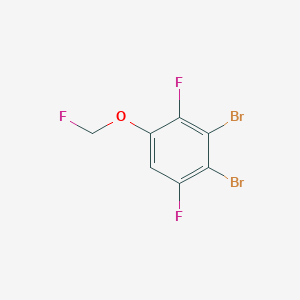
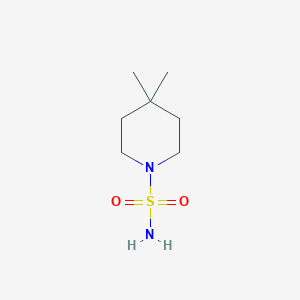
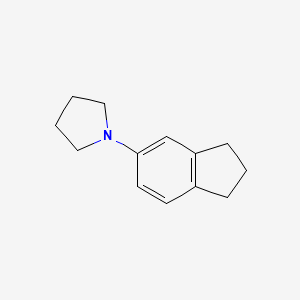
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
